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molecular formula C5H7N3O7 B8359600 Allyl trinitroethyl ether

Allyl trinitroethyl ether

Cat. No. B8359600
M. Wt: 221.13 g/mol
InChI Key: RLTYEJCJHQDQFW-UHFFFAOYSA-N
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Patent
US08318959B1

Procedure details

A solution of allyl alcohol (30 g, 520 mmol) and 2-chloropyridine 60 g, 530 mmol) in methylene chloride (100 ml) was added over 60 min to a stirred solution of trifluoromethanesulfonic anhydride (147 g, 520 mmol) in methylene chloride (350 ml) at 0° C. The mixture was stirred at 0° C. for 3 h and then filtered. The brown allyl triflate solution was stored in a freezer for use in the following reaction. A solution of trinitroethanol (58 g, 320 mmol) in methylene chloride (300 ml) was added, with ice bath cooling, over 30 min to a stirred mixture of one-half of the allyl triflate solution and anhydrous sodium sulfate (80 g). The ice bath was removed. After the mixture was stirred at room temperature for 17 h, sodium sulfate (40 g) and half of the remaining allyl triflate solution were added. After another 24 hrs of stirring at ambient temperature, another 40 g portion of sodium sulfate and the remaining allyl triflate solution were added, and stirring was continued for 24 h. The mixture was filtered. The solution was washed with saturated sodium bicarbonate solution and with water. The solution was dried over magnesium sulfate and solvent was removed under vacuum. The brown liquid residue was chromatographed using silica gel and methylene chloride, followed by distillation to give allyl trinitroethyl ether, bp. 45° C./0.1 mm Hg, yield 60% (42.7 g) based on the trinitroethanol: HNMR (acetone-d6): 4.30 (t of d, 2H), 5.13 (s, 2H), 5.26 (AB quartet of d, 1H), 5.33 (AB quartet of d, 1H), 5.90 (m, 1H) ppm; IR (neat): 2927 (w), 2877 (w), 1597 (br, vs), 1447 (w), 1425 (w), 1347 (w), 1305 (s), 1194 (w), 1123 (br, m), 1029 (w), 995 (w), 938 (m), 879 (w), 856 (w), 804 (m), 783 (m), 732 (w) cm−1.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
147 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
80 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH:2]=[CH2:3].ClC1C=CC=CN=1.FC(F)(F)S(OS(C(F)(F)F)(=O)=O)(=O)=O.[N+:27]([C:30]([N+:36]([O-:38])=[O:37])([N+:33]([O-:35])=[O:34])[CH2:31]O)([O-:29])=[O:28].O(CC=C)S(C(F)(F)F)(=O)=O.S([O-])([O-])(=O)=O.[Na+].[Na+]>C(Cl)Cl>[N+:27]([C:30]([N+:33]([O-:35])=[O:34])([N+:36]([O-:38])=[O:37])[CH2:31][O:4][CH2:1][CH:2]=[CH2:3])([O-:29])=[O:28] |f:5.6.7|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C=C)O
Name
Quantity
60 g
Type
reactant
Smiles
ClC1=NC=CC=C1
Name
Quantity
147 g
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
350 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
58 g
Type
reactant
Smiles
[N+](=O)([O-])C(CO)([N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(S(=O)(=O)C(F)(F)F)CC=C
Name
Quantity
80 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The brown allyl triflate solution was stored in a freezer for use in the following reaction
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
STIRRING
Type
STIRRING
Details
After the mixture was stirred at room temperature for 17 h
Duration
17 h
ADDITION
Type
ADDITION
Details
sodium sulfate (40 g) and half of the remaining allyl triflate solution were added
STIRRING
Type
STIRRING
Details
After another 24 hrs of stirring at ambient temperature
Duration
24 h
ADDITION
Type
ADDITION
Details
another 40 g portion of sodium sulfate and the remaining allyl triflate solution were added
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 24 h
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
The solution was washed with saturated sodium bicarbonate solution and with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over magnesium sulfate and solvent
CUSTOM
Type
CUSTOM
Details
was removed under vacuum
CUSTOM
Type
CUSTOM
Details
The brown liquid residue was chromatographed
DISTILLATION
Type
DISTILLATION
Details
followed by distillation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N+](=O)([O-])C(COCC=C)([N+](=O)[O-])[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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